molecular formula C11H12N6O3S B2444420 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2034403-15-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2444420
CAS No.: 2034403-15-9
M. Wt: 308.32
InChI Key: HCXZAMKAQIZINQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a benzothiadiazole dioxide core structure linked to a 1,2,4-triazole ring via a carboxamide group, a design that incorporates privileged heterocyclic scaffolds known for their broad biological activities . Compounds containing the 1,2,4-triazole moiety have demonstrated significant antiviral properties in scientific studies, showing activity against viruses such as the Tobacco Mosaic Virus (TMV) . The structural framework of this compound suggests potential for antimicrobial and antimycobacterial research , as similar heterocyclic motifs are being actively investigated for their efficacy against resistant strains of pathogens, including Mycobacterium tuberculosis . The mechanism of action for related molecules often involves the inhibition of key enzymes essential for pathogen survival. For instance, some benzoxaborole derivatives (which share the concept of incorporating heteroatoms into bioactive scaffolds) are known to inhibit leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis . While the specific target of this compound requires empirical confirmation, its hybrid structure makes it a compelling candidate for hit-to-lead optimization campaigns in medicinal chemistry and for investigating novel biological pathways. The product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical and biological screening studies.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3S/c1-16-8-4-3-7(5-9(8)17(2)21(16,19)20)14-11(18)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZAMKAQIZINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide (CAS Number: 2034544-31-3) is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structural framework that includes a thiadiazole moiety fused with a triazole ring. Its molecular formula is C13H17N3O3SC_{13}H_{17}N_{3}O_{3}S, and it has a molecular weight of 295.36 g/mol. The presence of the dioxido group contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₃S
Molecular Weight295.36 g/mol
CAS Number2034544-31-3

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiadiazole ring followed by functionalization with the triazole and carboxamide groups. These methods highlight the complexity involved in achieving high yields and purity.

Antiviral Activity

Recent studies have shown that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole exhibit significant antiviral properties. For instance:

  • Compound Efficacy : A related compound demonstrated high antiviral activity against BVDV in MDBK cells with lower cytotoxicity compared to ribavirin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives with thiadiazole rings often exhibit broad-spectrum antimicrobial effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Studies evaluating the anti-inflammatory properties of similar triazole compounds have reported appreciable activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole could also possess significant anti-inflammatory effects .

Case Studies

Case Study 1 : A series of novel 1,3-thiadiazole derivatives were synthesized and evaluated for their biological activity. Among these derivatives, one demonstrated notable antiviral activity against several viral strains while maintaining low cytotoxicity levels .

Case Study 2 : In another study focusing on heterocyclic compounds with antiviral properties, modifications to the thiadiazole structure resulted in enhanced selectivity and potency against specific viral targets .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation.

Case Studies:

  • In vitro Studies : Various derivatives of thiadiazole have been tested against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). These studies demonstrated that certain derivatives possess comparable efficacy to established chemotherapeutic agents like cisplatin .
  • Molecular Docking : Molecular docking studies conducted using software like MOE have shown that these compounds can effectively bind to dihydrofolate reductase (DHFR), an important target in cancer therapy . Such interactions can lead to the development of novel anticancer drugs.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens. The presence of the thiadiazole ring enhances its ability to interact with microbial targets.

Case Studies:

  • Broad-Spectrum Activity : Thiadiazole derivatives have been reported to show activity against bacteria and fungi. For instance, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide have demonstrated effectiveness against resistant strains of bacteria .
  • Mechanism Insights : The antimicrobial action is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms .

Molecular Docking and Structure-Based Drug Design

Molecular docking studies are crucial for understanding how this compound interacts with various biological targets.

Key Findings:

  • Binding Affinity : The compound has shown favorable binding affinities for multiple targets involved in cancer progression and microbial resistance.
  • Predictive Modeling : Computational models predict how modifications to the compound's structure could enhance its efficacy and selectivity for specific targets .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AnticancerInhibits DNA/RNA synthesis; effective against various cancer cell lines
AntimicrobialActive against bacteria and fungi; disrupts cell membranes
AntiviralPotential activity against viruses through interference with replication
AntioxidantExhibits properties that may reduce oxidative stress in cells

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzo[c][1,2,5]thiadiazole and 1,2,4-triazole precursors. For example:

  • Step 1: React 1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide with a halogenating agent (e.g., POCl₃) to introduce a reactive leaving group at the 5-position.
  • Step 2: Perform nucleophilic substitution using 1H-1,2,4-triazole-5-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purify via column chromatography and verify purity using HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include solvent polarity, catalyst selection, and temperature:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require post-reaction neutralization .
  • Catalysts: Transition metals (e.g., CuI) or organocatalysts can accelerate coupling reactions. For example, used piperazine derivatives to improve reaction efficiency in triazole-thiadiazole hybrids .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiadiazole ring .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
  • FT-IR: Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can discrepancies in spectral data be resolved during structural validation?

Methodological Answer:

  • Cross-validation: Combine NMR, IR, and elemental analysis. For instance, reconciled calculated vs. experimental elemental percentages (C, H, N) to confirm purity .
  • X-ray crystallography: Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous triazole-thiadiazole hybrids in .

Basic: What in vitro models are suitable for initial biological activity assessment?

Methodological Answer:

  • Enzyme inhibition assays: Target kinases or proteases using fluorescence-based substrates.
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking: Predict binding affinity to targets like α-glucosidase (see ’s docking poses for related compounds) .

Advanced: How can molecular docking predictions be experimentally validated?

Methodological Answer:

  • Site-directed mutagenesis: Modify key residues in the target protein’s active site and measure changes in binding affinity.
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) to validate docking-predicted interactions .
  • Crystallographic studies: Resolve co-crystal structures, as shown for triazole derivatives in .

Advanced: How should researchers address inconsistent biological activity data across studies?

Methodological Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Purity reassessment: Re-analyze compound stability (e.g., via HPLC) to rule out degradation .
  • Structural analogs: Compare activity of derivatives (e.g., fluorinated vs. methylated triazoles) to identify SAR trends .

Advanced: What computational tools predict physicochemical properties for drug-likeness?

Methodological Answer:

  • QSAR models: Use software like Schrödinger or MOE to calculate logP, polar surface area, and solubility .
  • Molecular dynamics (MD): Simulate membrane permeability by tracking interactions with lipid bilayers.
  • ADMET prediction: Tools like SwissADME estimate bioavailability and toxicity risks .

Basic: How to assess compound stability under storage and experimental conditions?

Methodological Answer:

  • HPLC stability testing: Monitor degradation products after 24–72 hours in buffers (pH 2–9) .
  • Thermogravimetric analysis (TGA): Determine thermal decomposition thresholds (>150°C suggests room-temperature stability) .
  • Light sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications: Synthesize derivatives with substituents on the triazole (e.g., -F, -CF₃) or thiadiazole (e.g., methyl, bromo) rings .
  • Biological testing: Compare IC₅₀ values across analogs to identify critical functional groups.
  • Statistical analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

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